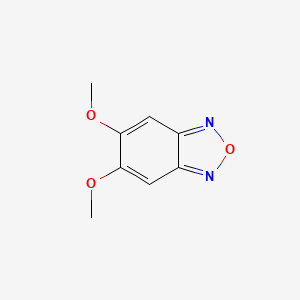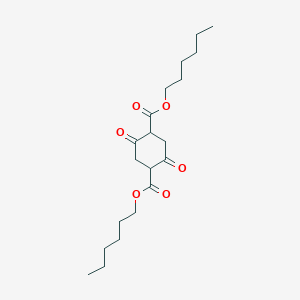
Dihexyl 2,5-dioxocyclohexane-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihexyl 2,5-dioxocyclohexane-1,4-dicarboxylate is an organic compound that belongs to the class of dicarboxylates It is characterized by a cyclohexane ring with two oxo groups at positions 2 and 5, and two ester groups at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dihexyl 2,5-dioxocyclohexane-1,4-dicarboxylate typically involves the esterification of 2,5-dioxocyclohexane-1,4-dicarboxylic acid with hexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions: Dihexyl 2,5-dioxocyclohexane-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of dihexyl 2,5-dioxocyclohexane-1,4-dicarboxylic acid.
Reduction: Formation of dihexyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dihexyl 2,5-dioxocyclohexane-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: Used in the production of specialty chemicals and materials, including plasticizers and resins.
Mechanism of Action
The mechanism of action of dihexyl 2,5-dioxocyclohexane-1,4-dicarboxylate involves its interaction with various molecular targets and pathways:
Esterification and Hydrolysis: The compound can undergo esterification and hydrolysis reactions, which are catalyzed by enzymes such as esterases.
Oxidation and Reduction: The oxo groups can participate in redox reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
- Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
- Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
- Dibutyl 2,5-dioxocyclohexane-1,4-dicarboxylate
Comparison: Dihexyl 2,5-dioxocyclohexane-1,4-dicarboxylate is unique due to its longer alkyl chains, which can influence its solubility, melting point, and reactivity compared to its dimethyl, diethyl, and dibutyl counterparts
Properties
CAS No. |
116410-59-4 |
|---|---|
Molecular Formula |
C20H32O6 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
dihexyl 2,5-dioxocyclohexane-1,4-dicarboxylate |
InChI |
InChI=1S/C20H32O6/c1-3-5-7-9-11-25-19(23)15-13-18(22)16(14-17(15)21)20(24)26-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3 |
InChI Key |
YCBIDDHQTUVPBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1CC(=O)C(CC1=O)C(=O)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, 4,4'-[(4-fluorophenyl)methylene]bis-](/img/structure/B14306343.png)
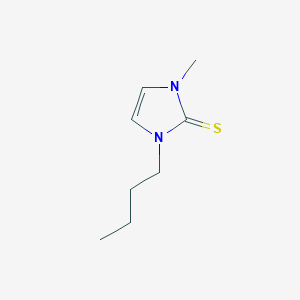

![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione](/img/structure/B14306370.png)
![1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene](/img/structure/B14306378.png)
![1-Bromo-3-[(E)-2-bromovinyl]benzene](/img/structure/B14306385.png)
![6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one](/img/structure/B14306393.png)
![1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]-](/img/structure/B14306401.png)
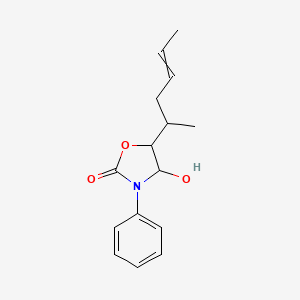
![{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid](/img/structure/B14306414.png)
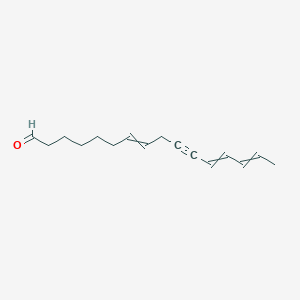
![7-[7-(2-Hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol](/img/structure/B14306427.png)
